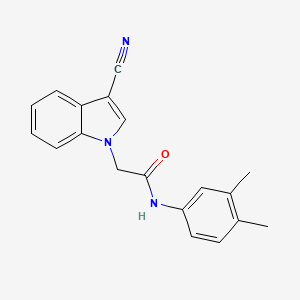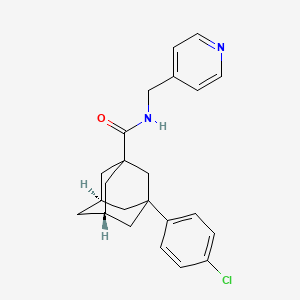![molecular formula C22H22N2O2 B12471083 2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide](/img/structure/B12471083.png)
2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a phenylamino group attached to an acetamide backbone.
Vorbereitungsmethoden
The synthesis of 2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide typically involves a multi-step process. One common synthetic route includes the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-aminodiphenylamine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Analyse Chemischer Reaktionen
2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide can be compared with other similar compounds, such as:
2-(3,4-dimethylphenoxy)phenyl]methanol: This compound shares a similar phenoxy group but differs in its functional groups and overall structure.
4-(Phenylamino)quinazoline-2(1H)-thiones: These compounds have a similar phenylamino group but differ in their core structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various fields.
Eigenschaften
Molekularformel |
C22H22N2O2 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-(4-anilinophenyl)-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C22H22N2O2/c1-16-8-13-21(14-17(16)2)26-15-22(25)24-20-11-9-19(10-12-20)23-18-6-4-3-5-7-18/h3-14,23H,15H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
RGTMDMVDOKGQGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-benzyl-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12471014.png)
![N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12471019.png)
![N-(4-bromophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471021.png)


![6-[(Dibenzylamino)methyl]-2,3-dimethylphenol](/img/structure/B12471028.png)

![2,5-dichloro-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B12471043.png)
![[5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12471047.png)
![N-(2,3-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12471053.png)


![4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12471069.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide](/img/structure/B12471073.png)
